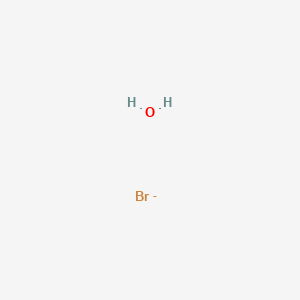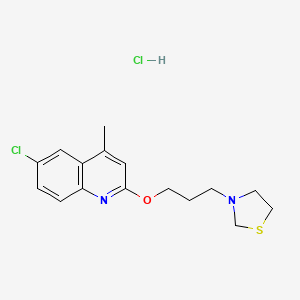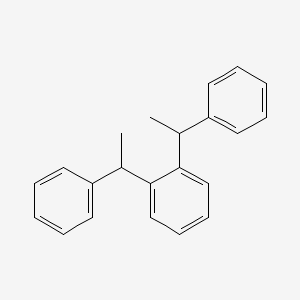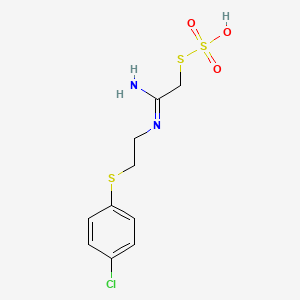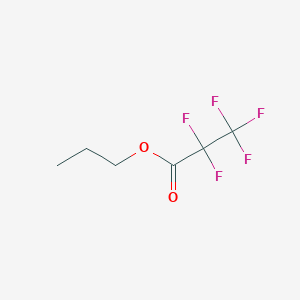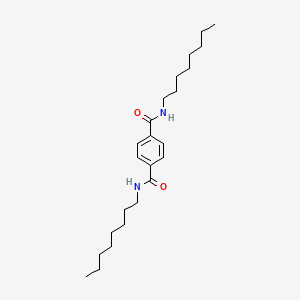
1-N,4-N-dioctylbenzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,4-N-dioctylbenzene-1,4-dicarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two octyl groups attached to the nitrogen atoms of a benzene-1,4-dicarboxamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,4-N-dioctylbenzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with octylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-N,4-N-dioctylbenzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines, using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-N,4-N-dioctylbenzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug delivery systems, particularly in the formation of nanoparticles for targeted drug delivery.
Wirkmechanismus
The mechanism of action of 1-N,4-N-dioctylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in catalysis and material science applications .
Vergleich Mit ähnlichen Verbindungen
- 1-N,4-N-dioctylbenzene-1,4-dicarboxamide
- N,N’-dioctyl-1,4-benzenedicarboxamide
- N,N’-dihexyl-1,4-benzenedicarboxamide
Comparison: this compound stands out due to its longer alkyl chains, which impart unique solubility and hydrophobic properties. This makes it particularly useful in applications requiring enhanced compatibility with non-polar solvents and materials. Compared to its shorter-chain analogs, it offers improved performance in the formation of stable complexes and in applications such as plasticizers and specialty polymers .
Eigenschaften
CAS-Nummer |
42478-58-0 |
|---|---|
Molekularformel |
C24H40N2O2 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
1-N,4-N-dioctylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H40N2O2/c1-3-5-7-9-11-13-19-25-23(27)21-15-17-22(18-16-21)24(28)26-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
QQTLLDLALULKPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)

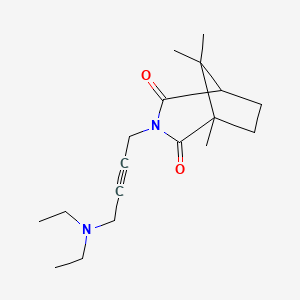
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
